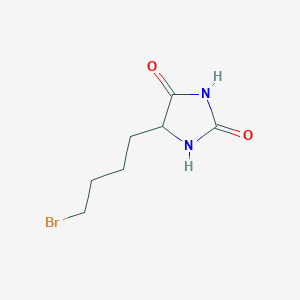

2,4-Imidazolidinedione, 5-(4-bromobutyl)-

Description

Overview of the 2,4-Imidazolidinedione (Hydantoin) Core in Organic and Medicinal Chemistry

The hydantoin (B18101) core is a fundamental structural motif in the field of chemistry. Its unique properties have made it a subject of extensive study and application for over a century.

The history of hydantoin dates back to 1861, when it was first isolated by Adolf von Baeyer during his research on uric acid. wikipedia.org A key early synthesis was developed by Friedrich Urech in 1873, who prepared 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate. wikipedia.orgsrrjournals.com This paved the way for more general and widely used methods, most notably the Bucherer-Bergs reaction, reported in the early 20th century, which synthesizes 5-substituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.orgchem-station.comnih.gov

Structurally, hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. wikipedia.orgnih.gov This arrangement provides two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups), allowing for multiple points of interaction with biological targets. nih.govnih.gov The scaffold is synthetically accessible and can be readily functionalized at several positions, making it an attractive core for chemical diversification. nih.gov

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. scielo.brnih.govacs.org The hydantoin scaffold is considered a classic example of such a structure. nih.govufrgs.br Its prevalence in a wide array of biologically active compounds underscores its versatility and importance in drug design.

The significance of the hydantoin core is demonstrated by its presence in several clinically used drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the anticancer agent Enzalutamide. srrjournals.comnih.govekb.eg Derivatives of the hydantoin scaffold have been shown to exhibit a broad spectrum of pharmacological activities, including:

Anticancer nih.govekb.egmdpi.com

Anticonvulsant srrjournals.comnih.gov

Antimicrobial ontosight.aiontosight.ai

Anti-inflammatory ontosight.ai

Antiviral ontosight.ai

This wide range of biological effects has cemented the hydantoin scaffold as a highly valuable starting point for the development of new therapeutic agents. srrjournals.com

The Role and Synthetic Utility of the 4-Bromobutyl Moiety in Chemical Design

The 4-bromobutyl group attached to the hydantoin core is a key feature that defines the synthetic utility of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-. This moiety functions as a versatile four-carbon electrophilic linker.

The carbon-bromine bond is relatively weak and polarized, making the terminal bromine atom an excellent leaving group in nucleophilic substitution reactions. cymitquimica.com This high reactivity allows for the facile attachment of a wide variety of nucleophiles, such as amines, thiols, and alkoxides. Consequently, the 4-bromobutyl chain serves as a handle to connect the hydantoin scaffold to other molecular fragments, enabling the construction of larger, more complex molecules. nih.govpolyplastendustri.com This strategy is frequently employed in the synthesis of compound libraries where diverse functional groups are systematically introduced to probe their effect on biological activity.

Identification of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- as a Key Intermediate/Precursor

Given the established biological importance of the hydantoin core and the synthetic flexibility of the bromobutyl group, 2,4-Imidazolidinedione, 5-(4-bromobutyl)- is primarily valued as a key synthetic intermediate. cymitquimica.com It serves as a precursor for a multitude of derivatives where the bromine atom is displaced to form new covalent bonds.

For example, in a manner analogous to the use of related intermediates, this compound can be reacted with piperazine (B1678402) derivatives to create molecules with potential anticancer activity. Research has shown that intermediates like 1-(4-bromobutyl)-spirohydantoins can be used to synthesize a series of derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, which were then evaluated for their antiproliferative effects. nih.gov The 4-bromobutyl group in the title compound would allow for similar synthetic transformations, enabling the creation of novel hydantoin-based compounds for biological screening. Its role is to provide a reliable and reactive anchor point for building molecular diversity around the privileged hydantoin scaffold.

Current Research Landscape and Unaddressed Scientific Questions Pertaining to 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

The current research landscape for 2,4-Imidazolidinedione, 5-(4-bromobutyl)- is defined by its application in synthetic chemistry programs. Research is generally not focused on the biological properties of the compound itself, but rather on its use as a building block to generate libraries of novel, more complex hydantoin derivatives. ontosight.ai The scientific interest lies in the biological activities of the final products synthesized from this intermediate.

Several unaddressed scientific questions remain, presenting opportunities for future investigation:

Expansion of Derivative Libraries: What is the full scope of nucleophiles that can be effectively reacted with the bromobutyl moiety to generate novel and structurally diverse hydantoin derivatives?

Novel Biological Targets: Can derivatives synthesized from this intermediate exhibit activity against new or challenging biological targets that have not been previously associated with hydantoin-based compounds?

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of derivatives using this precursor would enable detailed SAR studies. How do changes in the substituent attached to the butyl chain affect the potency and selectivity of biological activity?

Optimization of Synthesis: Are there more efficient, scalable, or environmentally friendly methods to synthesize 2,4-Imidazolidinedione, 5-(4-bromobutyl)- itself?

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromobutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRKXHFCQVEYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885435 | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28484-49-3 | |

| Record name | 5-(4-Bromobutyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28484-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Imidazolidinedione, 5 4 Bromobutyl and Structural Analogues

Foundational Synthetic Routes to the 2,4-Imidazolidinedione Ring System

The construction of the 2,4-imidazolidinedione, commonly known as the hydantoin (B18101) ring, is a fundamental step. Several classical and contemporary methods are employed for this purpose, primarily the Bucherer-Bergs reaction and cyclization reactions involving α-amino acids.

Traditional Bucherer-Bergs Reaction and Its Contemporary Modifications

The Bucherer-Bergs reaction is a well-established and convenient one-pot method for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. encyclopedia.pubalfa-chemistry.com

The reaction mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound, which then reacts with ammonia (B1221849) from ammonium carbonate to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product. alfa-chemistry.com The general scheme for this reaction is as follows:

Scheme 1: General Reaction Scheme of the Bucherer-Bergs Reaction.

Reaction Conditions: Traditionally, the reaction is carried out in aqueous ethanol at temperatures ranging from 60-70°C. encyclopedia.pub However, for less reactive ketones or in cases where the reaction fails, modifications such as the use of solvents like acetamide, formamide, or dimethylformamide have been recommended. nih.gov A significant contemporary modification is the application of ultrasonication, which can accelerate the formation of hydantoins, often leading to shorter reaction times, lower temperatures, and higher yields. wikipedia.org

To synthesize a precursor for 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, a suitable starting material for the Bucherer-Bergs reaction would be an aldehyde that can be readily converted to the desired final product in subsequent steps. For instance, starting with an appropriate aldehyde would yield a 5-substituted hydantoin, which could then be chemically modified to introduce the 4-bromobutyl group.

Cyclization Reactions Utilizing α-Amino Acids or Related Precursors

An alternative and widely used approach to the 2,4-imidazolidinedione ring system involves the cyclization of α-amino acids or their derivatives. This method is particularly valuable for producing optically pure hydantoins when starting from chiral amino acids. thieme-connect.de

One common pathway involves the reaction of an α-amino acid with an isocyanate, followed by an acid-catalyzed intramolecular cyclization. For example, reacting an amino acid with phenyl isocyanate generates a phenylureido acid intermediate, which upon heating in the presence of a strong acid like hydrochloric acid, cyclizes to form the corresponding 3-phenyl-5-substituted hydantoin. mdpi.com

Another variation involves the reaction of N-substituted α-amino acids with an activating agent like thionyl chloride, which facilitates intramolecular cyclization. chemrxiv.org These methods provide a versatile entry to a wide range of substituted hydantoins, with the substituent at the 5-position being determined by the side chain of the starting α-amino acid.

Targeted Introduction of the 4-Bromobutyl Side Chain

Once the 2,4-imidazolidinedione core is synthesized, the next critical step is the introduction of the 4-bromobutyl side chain at the C5 position. Direct alkylation strategies are often employed for this transformation.

Direct Alkylation Strategies with 1,4-Dibromobutane

A highly efficient method for introducing the 4-bromobutyl group is the direct C5-selective alkylation of a pre-formed hydantoin ring using 1,4-dibromobutane as the alkylating agent. nih.govacs.org This approach is particularly effective when conducted under phase-transfer catalysis conditions.

The success of the direct alkylation is highly dependent on the careful optimization of reaction conditions to ensure high selectivity and yield.

Solvent Systems: A biphasic solvent system is typically employed, with a non-polar organic solvent such as toluene being a common choice for the organic phase. nih.gov

Base Selection: A strong aqueous base is required to deprotonate the C5 position of the hydantoin, making it nucleophilic. Concentrated aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 50% w/w) has proven to be effective. nih.gov

Temperature: The alkylation can often be carried out at room temperature, which is a significant advantage in terms of energy efficiency and minimizing side reactions. nih.gov

Reaction Time: The reaction time can vary depending on the specific substrates and conditions, but with optimized parameters, the reaction can proceed to completion in a matter of hours. nih.gov

An example of such an alkylation involves reacting a glycine-derived hydantoin with 1,4-dibromobutane. This can lead to a double alkylation, resulting in the formation of a spirocyclic product. nih.govacs.org

Interactive Data Table: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | 10% w/w KOH | 50% w/w KOH | 50% w/w NaOH | Higher concentration of KOH (50%) leads to better yields. NaOH is also effective. nih.gov |

| Solvent | Toluene | Dichloromethane | Acetonitrile | Toluene is an effective solvent for the organic phase in the biphasic system. nih.gov |

| Temperature | Room Temp. | 50 °C | 0 °C | The reaction proceeds efficiently at room temperature. nih.gov |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of hydantoin alkylation, the hydantoin substrate is in the organic phase, while the hydroxide base is in the aqueous phase. A phase-transfer catalyst is used to transport the hydroxide ions into the organic phase to deprotonate the hydantoin, or to transport the hydantoin anion into the organic phase to react with the alkylating agent. nih.gov

Quaternary ammonium salts are commonly used as phase-transfer catalysts. For the C5-alkylation of hydantoins with reagents like 1,4-dibromobutane, tetrabutylammonium bromide (TBAB) has been shown to be a highly effective and environmentally friendly catalyst. nih.govresearchgate.net Only a catalytic amount of TBAB is required to achieve high yields under mild conditions. nih.govnih.gov The use of PTC not only enhances the reaction rate but also allows for milder reaction conditions and often simplifies the work-up procedure. nih.gov

Interactive Data Table: Common Phase-Transfer Catalysts in Hydantoin Alkylation

| Catalyst | Abbreviation | Typical Molar % | Efficacy |

| Tetrabutylammonium Bromide | TBAB | 2-10 mol % | Highly effective for C5-alkylation of hydantoins. nih.govnih.gov |

| Tetrabutylammonium Iodide | TBAI | ~10 mol % | Effective, but can be slightly less efficient than TBAB in some cases. nih.gov |

| Tetrabutylammonium Hydrogen Sulfate (B86663) | TBAHS | ~10 mol % | Effective, but may result in lower yields compared to TBAB. nih.gov |

| Trioctylmethylammonium Chloride | Aliquat 336 | ~10 mol % | Can be used, but may be less effective than TBAB. nih.gov |

Alternative Bromination Techniques Applied to Pre-formed Hydantoin Derivatives

The introduction of a bromine atom onto a pre-formed hydantoin scaffold is a key transformation for creating versatile intermediates. While elemental bromine can be used, its hazardous nature has prompted the adoption of alternative, safer, and often more selective brominating agents. nih.gov N-halo-reagents, in particular, have gained prominence in this area.

One of the most common alternatives to molecular bromine is N-bromosuccinimide (NBS). nih.gov However, another hydantoin-based reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), has emerged as an inexpensive, stable, and convenient substitute for NBS. organic-chemistry.orggoogle.com DBDMH is effective for the bromination of various organic compounds, including electron-rich aromatic systems. organic-chemistry.org Its mode of action involves the electrophilic transfer of a bromine atom to the substrate. The reaction conditions for using these reagents can be tailored to achieve the desired bromination, often under milder conditions than those required for elemental bromine. For instance, radical initiators like AIBN (azoisobutyronitrile) or peroxides can be used to facilitate bromination under radical-generating conditions. google.com

These alternative reagents offer significant advantages in terms of handling safety and reaction specificity. The choice of brominating agent often depends on the specific hydantoin derivative and the desired position of bromination. For a compound like 5-(4-hydroxybutyl)-2,4-imidazolidinedione, these reagents could be used to convert the terminal alcohol to a bromide, although this would be a substitution reaction rather than a direct bromination of the hydantoin ring itself. Direct bromination on the hydantoin ring, for example at the N-1 or N-3 positions, can also be achieved using reagents like DBDMH. google.com

| Reagent | Abbreviation | Key Advantages | Typical Substrates |

| N-Bromosuccinimide | NBS | Safer than Br₂, selective | Alkenes, aromatic rings |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Inexpensive, stable, convenient | Alkenes, electron-rich arenes |

| Tribromoisocyanuric acid | TBCA | High bromine content, efficient | Various organic compounds |

Synthesis of Spirohydantoin Derivatives Incorporating the 4-Bromobutyl Unit

Spirohydantoins are a class of compounds where the hydantoin ring is fused to another cyclic system at the C-5 position through a shared quaternary carbon atom. thieme-connect.de These structures are of significant interest in medicinal chemistry. The synthesis of spirohydantoins typically follows the Bucherer-Bergs reaction, which involves the multicomponent reaction of a ketone, cyanide (e.g., sodium cyanide), and ammonium carbonate. uctm.edu

To synthesize a spirohydantoin derivative that incorporates a 4-bromobutyl unit, a suitable cyclic ketone precursor bearing this functional group is required. For example, a ketone such as 4-(4-bromobutyl)cyclohexanone could serve as the starting material. The reaction would proceed as follows:

Cyanohydrin Formation : The ketone reacts with cyanide to form a cyanohydrin intermediate.

Amino Nitrile Formation : The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an α-amino nitrile.

Cyclization : The α-amino nitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the spirohydantoin ring. uctm.edu

This approach allows for the direct incorporation of the 4-bromobutyl-substituted cyclic moiety into the final spirohydantoin structure. nih.govresearchgate.net The resulting molecule combines the rigid spirocyclic core with a flexible alkyl bromide chain, providing a versatile scaffold for further chemical modifications.

| Starting Ketone | Reagents | Product Type |

| Cyclohexanone | NaCN, (NH₄)₂CO₃ | 1,3-Diazaspiro[4.5]decan-2,4-dione |

| 1-Indanone | KCN, (NH₄)₂CO₃ | Spiro[imidazolidine-4,1'-indene]-2,5-dione |

| 1-Tetralone | KCN, (NH₄)₂CO₃ | Spiro[imidazolidine-4,1'-naphthalene]-2,5-dione |

Green Chemistry Approaches and Process Intensification in Synthesis

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. asianpubs.org The synthesis of hydantoin and its analogues has greatly benefited from this technology. beilstein-journals.orgnih.gov

In a typical microwave-assisted procedure, the reactants are sealed in a microwave-transparent vessel and subjected to microwave irradiation. beilstein-journals.orgnih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which accelerates the rate of reaction. For example, the Urech synthesis of hydantoins from amino acids, which involves N-carbamylation followed by acid-induced cyclization, can be performed as a one-pot, two-step microwave-assisted process, achieving yields between 34% and 89% in a much shorter time frame compared to conventional methods. beilstein-journals.orgnih.gov Similarly, the Biltz synthesis of phenytoin from benzil and urea shows improved yields and reduced reaction times when conducted under microwave irradiation. ucl.ac.be This rapid, scalable, and eco-friendly strategy aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more benign solvents like water. beilstein-journals.orgnih.gov

Table: Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Biltz Synthesis | 2 hours | Lower | ucl.ac.be |

| Microwave-Assisted Biltz Synthesis | 30 minutes | 74% - 87.4% | ucl.ac.be |

| Conventional Urech Synthesis | Several hours | Moderate | beilstein-journals.orgnih.gov |

Solid-phase organic synthesis (SPOS) and heterogeneous catalysis are powerful strategies for streamlining the synthesis of hydantoin libraries and improving the sustainability of the process. In SPOS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. nih.gov This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

A general protocol for the solid-phase synthesis of hydantoins involves the cyclization of resin-bound dipeptides. nih.gov The key step is the formation of an intermediate isocyanate or isothiocyanate on the resin, which then cyclizes to form the hydantoin or thiohydantoin ring. nih.gov After the synthesis is complete, the desired product is cleaved from the solid support. This methodology is highly amenable to automation and the creation of large compound libraries for drug discovery. nih.govmdpi.com

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. mdpi.com This simplifies catalyst recovery and reuse, a key principle of green chemistry. In the context of hydantoin synthesis, catalysts such as Fe₃O₄-chitosan have been employed for the Bucherer-Bergs reaction, offering an alternative to traditional, often more toxic, reagents. mdpi.com These catalytic methods contribute to more sustainable chemical processes by reducing waste and improving operational efficiency.

Comprehensive Spectroscopic and Structural Elucidation of 2,4 Imidazolidinedione, 5 4 Bromobutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- provides a precise map of the proton environments within the molecule. The signals corresponding to the protons of the bromobutyl chain are expected in the upfield region, typically between 1.5 and 3.5 ppm. The methylene group adjacent to the bromine atom (-CH₂Br) would appear as the most downfield signal in this group due to the deshielding effect of the electronegative bromine atom. The protons on the hydantoin (B18101) ring, specifically the N-H protons, would exhibit characteristic broad signals further downfield, generally above 7.0 ppm, and their chemical shift can be sensitive to the solvent and concentration. The proton at the C5 position of the hydantoin ring would likely appear as a multiplet, coupled to the adjacent methylene group of the butyl chain.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| NH (ring) | > 7.0 | Broad Singlet | - |

| CH (C5 of ring) | 4.0 - 4.5 | Multiplet | - |

| -CH₂ -CH₂-CH₂-CH₂Br | 1.5 - 2.0 | Multiplet | - |

| -CH₂-CH₂ -CH₂-CH₂Br | 1.5 - 2.0 | Multiplet | - |

| -CH₂-CH₂-CH₂ -CH₂Br | 1.8 - 2.2 | Multiplet | - |

| -CH₂-CH₂-CH₂-CH₂ Br | 3.3 - 3.6 | Triplet | ~6-7 |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The two carbonyl carbons (C2 and C4) of the imidazolidinedione ring are expected to resonate at the most downfield positions, typically in the range of 150-180 ppm. The C5 carbon, being attached to the nitrogen and the butyl chain, would appear at a distinct chemical shift, generally between 50 and 70 ppm. The carbons of the bromobutyl chain would be observed in the upfield region, with the carbon directly bonded to the bromine atom (-CH₂Br) being the most downfield of the aliphatic carbons due to the halogen's influence.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O (C2 of ring) | 155 - 165 |

| C =O (C4 of ring) | 170 - 180 |

| C H (C5 of ring) | 50 - 60 |

| -C H₂-CH₂-CH₂-CH₂Br | 30 - 35 |

| -CH₂-C H₂-CH₂-CH₂Br | 25 - 30 |

| -CH₂-CH₂-C H₂-CH₂Br | 30 - 35 |

| -CH₂-CH₂-CH₂-C H₂Br | 33 - 38 |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the C5-H and the adjacent methylene protons of the butyl chain, as well as between the neighboring methylene groups within the chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the bromobutyl chain and the C5 methine to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the bromobutyl chain to the C5 position of the hydantoin ring, by observing correlations from the C5-H to the carbonyl carbons (C2 and C4) and to the carbons of the butyl chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. For 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and another peak at [M+2]⁺ of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom.

Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the butyl chain. Common fragments would include the loss of the bromobutyl side chain, leading to a fragment corresponding to the hydantoin ring.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 249/251 | [M]⁺, Molecular ion |

| 169 | [M - Br]⁺ |

| 100 | [Hydantoin ring]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- would display characteristic absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1780 | Strong |

| C-N Stretch | 1350 - 1450 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

The presence of strong absorption bands in the carbonyl region would confirm the two amide groups of the hydantoin ring. The broad band in the N-H stretching region is also characteristic of the amide functionality. The C-Br stretch would be found in the fingerprint region.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- and for its isolation during synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By using an appropriate solvent system, the compound would appear as a single spot with a specific retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A pure sample of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- would show a single sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

These chromatographic methods are crucial for ensuring that the spectroscopic data obtained is from a pure sample, thereby leading to an accurate structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the quantitative analysis of pharmaceutical compounds and organic molecules. It allows for the separation, identification, and quantification of individual components within a mixture. For the analysis of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, a reversed-phase HPLC method would typically be developed. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification under specific chromatographic conditions. The concentration of the compound can be determined from the peak area in the chromatogram by comparing it to a calibration curve generated with standards of known concentration.

Illustrative HPLC Parameters for the Analysis of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time (tR) | 4.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique frequently used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, TLC would be employed to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Representative TLC Data for Monitoring the Synthesis of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

| Compound | Rf Value |

|---|---|

| Starting Material 1 (e.g., 2-amino-5-bromopentanoic acid) | 0.15 |

| Starting Material 2 (e.g., potassium cyanate) | Baseline |

| 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | 0.45 |

| Solvent System: | Ethyl acetate/Hexane (1:1) |

| Visualization: | UV light (254 nm) and potassium permanganate stain |

Column Chromatography for Product Purification

Following the synthesis of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, purification is often necessary to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used preparative technique for this purpose. The principles are similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, such as silica gel or alumina.

The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture move down the column at different rates based on their polarity, allowing for their separation. Fractions are collected as the eluent exits the column, and those containing the pure product are combined and concentrated. The choice of the stationary and mobile phases is crucial for achieving good separation and is often guided by preliminary TLC analysis.

Typical Column Chromatography Parameters for the Purification of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl acetate in Hexane (e.g., from 20% to 50%) |

| Column Dimensions | 30 cm length, 3 cm diameter |

| Sample Loading | Dry loading with silica gel |

| Fraction Size | 20 mL |

| Monitoring | Thin-Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, obtaining a single crystal of suitable quality would enable a detailed analysis of its solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding.

In an X-ray crystallography experiment, a single crystal is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. While the crystal structure of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- has not been reported, the following table provides an example of the crystallographic data that would be obtained from such an analysis, based on data for similar 5-substituted hydantoin derivatives. acs.org

Illustrative Crystallographic Data for 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.59 |

| Intermolecular Interactions | Hydrogen bonding between N-H and C=O groups of adjacent molecules |

Detailed Research on the Reactivity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- Remains Limited

An in-depth review of available scientific literature reveals a notable scarcity of specific research focused on the reactivity and mechanistic pathways of the chemical compound 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, also known as 5-(4-bromobutyl)hydantoin. While the structural features of this molecule—a primary alkyl bromide appended to a hydantoin ring—suggest a rich potential for various chemical transformations, dedicated studies detailing these reactions are not readily found in published literature. Consequently, a comprehensive article with detailed research findings and specific data tables on its nucleophilic substitution and cyclization reactions cannot be compiled at this time.

The compound, with CAS number 28484-49-3, possesses a versatile structure for organic synthesis. The bromobutyl side chain is a classical electrophilic site ripe for nucleophilic substitution, and its four-carbon length makes it a suitable candidate for intramolecular cyclization reactions to form five- or six-membered rings. However, specific experimental data, such as reaction yields, optimized conditions, and mechanistic investigations for this particular molecule, are not documented in the accessible scientific domain.

General chemical principles allow for the prediction of its likely reactivity. The primary carbon-bromine bond would be expected to undergo nucleophilic substitution, likely favoring an SN2 mechanism with a variety of nucleophiles. Intramolecular reactions, such as cyclization via nucleophilic attack from one of the hydantoin's nitrogen atoms, are also theoretically plausible. Nevertheless, without specific studies, any discussion remains speculative and does not meet the criteria of a detailed, evidence-based scientific report.

Further research is required to explore and document the specific chemical behaviors of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-. Such studies would be valuable in expanding the synthetic utility of hydantoin derivatives and understanding the influence of the hydantoin moiety on the reactivity of an attached alkyl halide chain. Until such research is published, a detailed article on its reactivity and mechanistic investigations cannot be accurately generated.

Reactivity and Mechanistic Investigations of 2,4 Imidazolidinedione, 5 4 Bromobutyl

Transformations of the Imidazolidinedione Core

The imidazolidinedione ring is susceptible to a variety of chemical modifications, primarily involving hydrolysis of its amide bonds and reactions at its nitrogen atoms.

The hydrolysis of the hydantoin (B18101) ring is a well-established reaction that proceeds in a stepwise manner to yield amino acid precursors. nih.gov This process is of significant interest in the synthesis of amino acids. researchgate.net In an alkaline environment, the hydrolysis is initiated by the cleavage of one of the amide bonds in the imidazolidinedione ring. researchgate.net

For 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, this hydrolysis would first lead to the formation of an N-carbamoyl-amino acid intermediate. Specifically, the reaction would yield N-carbamoyl-2-amino-6-bromohexanoic acid. This intermediate can then undergo further hydrolysis to produce the corresponding α-amino acid, 2-amino-6-bromohexanoic acid, and release ammonia (B1221849) and carbon dioxide. This pathway is a key method for the synthesis of various amino acids from their corresponding hydantoin precursors. researchgate.net

The general two-step hydrolysis process is outlined below:

Step 1: Ring Opening

5-(4-bromobutyl)hydantoin + H₂O → N-carbamoyl-2-amino-6-bromohexanoic acid

Step 2: Hydrolysis of the N-carbamoyl group

N-carbamoyl-2-amino-6-bromohexanoic acid + H₂O → 2-amino-6-bromohexanoic acid + NH₃ + CO₂

The nitrogen atoms at positions 1 and 3 of the imidazolidinedione ring are nucleophilic and can undergo alkylation and acylation reactions. The reactivity of these nitrogens is influenced by the acidity of their protons. The proton at the N3 position is generally more acidic than the proton at the N1 position, leading to preferential reaction at N3 under basic conditions. nih.gov

N-Alkylation: The introduction of alkyl groups at the N1 and N3 positions can be achieved using various alkylating agents in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. Weaker bases tend to favor N3-alkylation, while stronger bases can lead to dialkylation at both N1 and N3. nih.gov For 5-(4-bromobutyl)hydantoin, the presence of the bromoalkyl chain introduces the possibility of intramolecular alkylation, which could lead to the formation of bicyclic structures.

N-Acylation: Similarly, acylation reactions can introduce acyl groups at the N1 and N3 positions. nih.gov These reactions are typically carried out using acyl halides or anhydrides. N-acylated hydantoin derivatives are of interest in medicinal chemistry due to their potential biological activities.

| Reaction Type | Reagents | Position(s) | Potential Products |

| N-Alkylation | Alkyl halide, Base | N1, N3 | N1-alkyl-, N3-alkyl-, N1,N3-dialkyl-5-(4-bromobutyl)hydantoin |

| N-Acylation | Acyl halide/anhydride, Base | N1, N3 | N1-acyl-, N3-acyl-, N1,N3-diacyl-5-(4-bromobutyl)hydantoin |

Oxidative Transformations and Degradation Pathways

The imidazolidinedione core can be susceptible to oxidative degradation, which can lead to ring opening and the formation of various smaller molecules.

Oxidative deamination is a process that involves the removal of an amine group through an oxidation reaction, often leading to the formation of a keto acid. wikipedia.org While direct oxidative deamination of the imidazolidinedione ring itself is not a primary pathway, oxidative processes can lead to the degradation of the heterocyclic structure. In biological systems, amino acids, which can be derived from hydantoins, undergo oxidative deamination catalyzed by enzymes such as glutamate (B1630785) dehydrogenase. wikipedia.orgtaylorandfrancis.com The chemical oxidation of the hydantoin ring can lead to a variety of products depending on the oxidant and reaction conditions.

Hydrogen peroxide (H₂O₂) is a strong oxidizing agent that can participate in various reactions with organic molecules. rutgers.edunih.gov Its reactivity can be influenced by catalysts and reaction conditions. rutgers.edu In the context of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, hydrogen peroxide could potentially lead to several transformations:

Oxidation of the Imidazolidinedione Ring: Hydrogen peroxide can lead to the oxidative cleavage of the hydantoin ring, similar to other strong oxidants.

Reactions involving the Bromobutyl Chain: The bromine atom in the side chain can be displaced in nucleophilic substitution reactions, and hydrogen peroxide or its decomposition products could potentially participate in such reactions, although this is less common than its role as an oxidant.

It is important to note that the presence of inhibitors can significantly slow down the decomposition of hydrogen peroxide, which is a factor to consider in its application. youtube.com

Enzymatic Reactions and Biotransformations Involving Hydantoin Derivatives

Enzymes, particularly hydantoinases, play a crucial role in the biotransformation of hydantoin derivatives. nih.gov These enzymes catalyze the hydrolytic cleavage of the hydantoin ring, a key step in the production of optically pure amino acids. researchgate.netnih.gov

The biocatalytic conversion of 5-monosubstituted hydantoins generally involves a two-step enzymatic process:

Hydantoinase: This enzyme catalyzes the stereoselective hydrolysis of the hydantoin ring to form an N-carbamoyl-amino acid. researchgate.net

N-carbamoylase: This enzyme then hydrolyzes the N-carbamoyl-amino acid to the corresponding amino acid. researchgate.net

The substrate specificity of hydantoinases can vary, with some showing broad activity towards a range of 5-substituted hydantoins. It is plausible that a hydantoinase could act on 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, facilitating its conversion to the corresponding N-carbamoyl-amino acid and subsequently to 2-amino-6-bromohexanoic acid. The stereoselectivity of the enzyme would determine the chirality of the resulting amino acid. nih.gov Studies on 5-alkylhydantoins have shown that the stereospecificity of the enzymatic ring-opening is not altered by the replacement of a phenyl group with an alkyl group. nih.gov The enzyme papain has also been shown to exhibit hydantoinase activity. nih.gov

| Enzyme | Reaction Catalyzed | Substrate | Product |

| Hydantoinase | Ring-opening hydrolysis | 5-(4-bromobutyl)hydantoin | N-carbamoyl-2-amino-6-bromohexanoic acid |

| N-carbamoylase | Hydrolysis | N-carbamoyl-2-amino-6-bromohexanoic acid | 2-amino-6-bromohexanoic acid |

Computational Chemistry and Molecular Modeling of 2,4 Imidazolidinedione, 5 4 Bromobutyl and Its Interactions

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses to identify stable conformers of the flexible bromobutyl side chain or molecular dynamics simulations to understand its behavior in a simulated environment have not been reported.

Intermolecular Interaction Studies (e.g., Hirfeld Surface Analysis)

No literature exists that employs techniques like Hirshfeld surface analysis to quantify the intermolecular interactions, such as hydrogen bonding or halogen bonding, that would govern the crystal packing of the compound.

Prediction of Spectroscopic Signatures from Computational Models

While experimental spectroscopic data may exist, there are no available studies that correlate this with computationally predicted spectra (e.g., IR, NMR) to validate theoretical models of the molecule's structure and vibrational modes.

Derivatization Strategies and Structure Activity Relationship Sar Elucidation for 2,4 Imidazolidinedione, 5 4 Bromobutyl Analogues

Design Principles for Derivatization Based on the Bromobutyl Chain

The presence of a terminal bromine atom on the C5-butyl chain is a key feature for derivatization, primarily through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and pharmacophores, enabling the exploration of chemical space and the optimization of biological activity.

Introduction of Diverse Pharmacophores via Nucleophilic Displacement

The electrophilic nature of the carbon atom attached to the bromine in the 5-(4-bromobutyl) group makes it susceptible to attack by a wide range of nucleophiles. This straightforward synthetic handle is instrumental in creating libraries of compounds for high-throughput screening and SAR studies.

Table 1: Examples of Nucleophilic Displacement Reactions on 2,4-Imidazolidinedione, 5-(4-bromobutyl)-

| Nucleophile | Resulting Functional Group | Potential Pharmacophore |

| Amines (primary, secondary) | Substituted amino | Can introduce basic centers for improved solubility or specific receptor interactions. |

| Azide | Azido | Precursor for triazoles via "click chemistry," enabling the facile connection to other molecular fragments. |

| Thiols | Thioether | Can mimic natural amino acids or interact with specific biological targets. |

| Phenoxides/Alkoxides | Ether | Introduces aromatic or aliphatic ether linkages, modifying lipophilicity and conformational flexibility. |

| Carboxylates | Ester | Can act as a prodrug moiety or introduce a new point of interaction. |

This table is illustrative and based on general principles of nucleophilic substitution on alkyl halides.

Synthesis of Long-Chain and Branched Alkyl/Aryl Derivatives

Beyond the introduction of heteroatom-containing functional groups, the bromobutyl chain can be extended or modified to include longer-chain or branched alkyl and aryl groups. This can be achieved through reactions with organometallic reagents, such as Grignard or organocuprate reagents, or through other carbon-carbon bond-forming reactions.

The rationale behind synthesizing such analogues is to probe the steric and lipophilic requirements of the target binding site. Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, an optimal chain length is often observed, beyond which activity may decrease due to poor solubility or steric hindrance. The introduction of branched alkyl groups or aryl moieties can provide more specific steric interactions within a binding pocket, potentially leading to increased potency and selectivity.

Modifications of the Imidazolidinedione Ring System

The imidazolidinedione (hydantoin) ring itself offers multiple sites for modification, namely the C5 position and the N1 and N3 nitrogen atoms. These modifications can profoundly influence the molecule's biological activity and physicochemical properties.

Stereochemical Manipulation at the C5 Position

The C5 carbon of the imidazolidinedione ring is a chiral center. The synthesis of 5-substituted hydantoins often results in a racemic mixture. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. Therefore, the stereoselective synthesis or separation of the enantiomers of 5-(4-bromobutyl)-2,4-imidazolidinedione derivatives is a critical step in SAR elucidation.

The absolute configuration at the C5 position can dictate the precise orientation of the 4-bromobutyl chain and any subsequently introduced pharmacophores within the binding site of a biological target. This can lead to one enantiomer having a much higher affinity and, consequently, greater potency than the other.

N-Substitution Patterns and Their Influence on Biological Activity

The nitrogen atoms at the N1 and N3 positions of the imidazolidinedione ring are amenable to substitution, typically through alkylation or acylation reactions. The presence and nature of substituents at these positions can have a significant impact on the molecule's biological activity.

Table 2: Influence of N-Substitution on the Properties of Imidazolidinedione Derivatives

| Position | Type of Substituent | Potential Influence on Biological Activity |

| N1 | Alkyl, Aryl, Acyl | Can modulate lipophilicity, metabolic stability, and hydrogen bonding capacity. May orient the C5 substituent towards or away from a binding pocket. |

| N3 | Alkyl, Aryl, Acyl | Can significantly alter the electronic properties of the hydantoin (B18101) ring and its ability to act as a hydrogen bond donor or acceptor. Often crucial for specific receptor interactions. |

This table is based on general SAR principles for hydantoin-based compounds.

Synthesis of Hybrid Molecules Incorporating Other Biologically Active Scaffolds

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activity, is a powerful strategy in drug discovery. The 5-(4-bromobutyl)-2,4-imidazolidinedione scaffold is an excellent building block for the synthesis of such hybrid molecules, with the bromobutyl chain serving as a convenient linker.

This approach allows for the combination of the hydantoin core, known for a variety of biological activities, with other established pharmacophores. For example, the terminal bromine can be displaced by a nucleophilic group present on another biologically active scaffold, such as a kinase inhibitor, an antimicrobial agent, or a compound targeting a specific receptor.

One notable example of this strategy involves the design of hydantoin-bridged analogues of combretastatin A-4, which have shown potential as anticancer agents. nih.gov Another approach is the creation of spiro-fused hybrid molecules, where the hydantoin ring is directly fused to another heterocyclic system, such as an oxadiazoline, to generate compounds with novel pharmacological profiles. beilstein-journals.org The synthesis of such hybrid molecules can lead to compounds with improved efficacy, altered selectivity, or a novel mechanism of action. rsc.orgnih.gov

Chiral Synthesis and Resolution of Enantiomeric Forms

The substituent at the C-5 position of the hydantoin ring introduces a stereogenic center, meaning that 5-(4-bromobutyl)-2,4-imidazolidinedione exists as a pair of enantiomers. These enantiomers can exhibit significantly different biological activities and pharmacological profiles. nih.gov Consequently, the development of methods for the enantioselective synthesis or resolution of these chiral hydantoins is of paramount importance.

Several strategies have been developed for the asymmetric synthesis of C-5 substituted hydantoins. One prominent approach involves the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins) using chiral catalysts. For instance, complexes of rhodium with chiral phosphine ligands like f-spiroPhos have been successfully employed to achieve high enantioselectivities (up to 99.9% ee) under mild reaction conditions. nih.gov This method provides a direct route to chiral 5-substituted hydantoins from prochiral precursors.

Another effective strategy is the use of organocatalysis. Chiral Brønsted acids, such as N-triflyl phosphoramide, have been shown to catalyze asymmetric intramolecular aza-Michael additions to afford enantioenriched heterocyclic compounds. clockss.org Similarly, bifunctional Brønsted base/H-bond catalysts, like squaramide-tertiary amines, can be utilized in Michael reactions involving hydantoin surrogates to produce 5,5-disubstituted hydantoins with high diastereoselectivity and enantioselectivity (>95% ee). nih.gov

In addition to asymmetric synthesis, the resolution of racemic mixtures is a common method to obtain enantiomerically pure compounds. This can be achieved through classical chemical resolution using chiral resolving agents or through enzymatic resolution, which offers high selectivity under mild conditions. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating and purifying enantiomers of hydantoin derivatives. clockss.org

Table 1: Methodologies for Chiral Synthesis and Resolution of Hydantoin Analogues

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral 5-alkylidene hydantoin using a chiral metal complex (e.g., Rh/f-spiroPhos). nih.gov | High enantioselectivity, mild conditions. |

| Organocatalytic Michael Addition | Use of chiral organocatalysts (e.g., squaramides, Brønsted acids) to control stereochemistry in the formation of the C-5 substituted ring. clockss.orgnih.gov | High diastereo- and enantioselectivity, metal-free. |

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. | Well-established technique, applicable to a wide range of compounds. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, hydantoinases) that selectively react with one enantiomer in a racemic mixture. | High selectivity, environmentally benign conditions. |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Both analytical and preparative scale applications. clockss.org |

Systematic Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Systematic SAR studies are crucial for optimizing the biological activity of lead compounds like 5-(4-bromobutyl)-2,4-imidazolidinedione. By synthesizing a library of analogues with modifications at different positions of the hydantoin core and the side chain, researchers can decipher the relationship between chemical structure and biological function. nih.gov

The hydantoin scaffold possesses key features for molecular interactions: two hydrogen bond donors (at N-1 and N-3) and two hydrogen bond acceptors (the carbonyl oxygens), along with sites for substitution that can influence properties like lipophilicity, steric bulk, and electronic character. nih.govjchemrev.com

SAR studies on various classes of hydantoin derivatives have revealed several key structural features that govern their biological activity.

Substitution at C-5: The nature of the substituent at the C-5 position is a primary determinant of activity and selectivity. For analogues derived from 5-(4-bromobutyl)-2,4-imidazolidinedione, the butyl chain can be functionalized to introduce various pharmacophores. For instance, SAR analysis has shown that incorporating lipophilic groups and longer ether spacers at this position can enhance potency for certain targets. ekb.eg The stereochemistry at C-5 is also critical, as different enantiomers often display distinct biological effects. nih.gov

Substitution at N-3: Modification at the N-3 position significantly impacts activity. Introducing aryl or substituted aryl groups at this position has been a successful strategy in developing potent androgen receptor antagonists and kinase inhibitors. nih.govacs.org The electronic properties of the substituent can modulate the hydrogen-bonding capacity of the adjacent N-1 proton.

Substitution at N-1: While often left unsubstituted to retain a hydrogen bond donor capability, alkylation or arylation at the N-1 position can also fine-tune activity and pharmacokinetic properties. nih.gov

The Hydantoin Core: The integrity of the hydantoin ring itself is generally essential for activity. Isosteric replacement of one of the carbonyl oxygens with sulfur to form a 2-thiohydantoin or 4-thiohydantoin can lead to altered activity profiles and has been explored in the development of anticancer and anti-androgen agents. jchemrev.com For example, studies on 2-thiohydantoin analogues have shown that a small group at the N-3 position combined with specific aryl groups at C-5 can result in potent enzyme inhibition. jchemrev.com

Table 2: Summary of Key SAR Findings for Hydantoin Derivatives

| Position of Modification | Structural Change | Impact on Biological Activity | Example Target Class |

|---|---|---|---|

| C-5 Side Chain | Introduction of lipophilic groups, extension of chain length, addition of aryl moieties. | Often enhances potency and selectivity. ekb.eg | P-glycoprotein Inhibitors |

| N-3 Position | Addition of aryl or substituted aryl groups. | Critical for potent activity in many classes. nih.gov | Androgen Receptor Modulators |

| N-1 Position | Alkylation or arylation. | Can modulate activity and pharmacokinetic properties. nih.gov | Various |

| Hydantoin Core | Replacement of C=O with C=S (Thiohydantoin). | Alters activity profile, can enhance potency. jchemrev.com | Anticancer Agents |

QSAR modeling provides a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. For hydantoin analogues, QSAR studies are employed to build predictive models that can guide the design of new, more potent derivatives and reduce the need for exhaustive synthesis and testing.

These models are developed by calculating a set of molecular descriptors for each analogue in a training set. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). mdpi.com Multiple Linear Regression (MLR) is a common statistical technique used to generate a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net

For example, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. The CoMSIA model in this study proved to be highly predictive, suggesting that specific spatial arrangements of these fields are crucial for potent inhibition. nih.gov

Key descriptors often found to be significant in QSAR models for related heterocyclic compounds include:

Topological descriptors (e.g., Wiener index, connectivity indices): These relate to molecular size, shape, and branching. researchgate.net

Electronic descriptors (e.g., HOMO/LUMO energies, partial charges): These describe the electronic aspects of the molecule, which are important for receptor interactions.

Lipophilicity (log P): This descriptor is crucial for membrane permeability and hydrophobic interactions with the target protein.

Steric parameters (e.g., Molar Refractivity): These account for the size and polarizability of substituents. mdpi.com

A robust QSAR model, validated by internal and external test sets, serves as a powerful tool for the in silico screening of virtual compounds, allowing researchers to prioritize the synthesis of analogues with the highest predicted biological activity. mdpi.com

Table 3: Common Descriptors in QSAR Models for Hydantoin-like Scaffolds

| Descriptor Type | Example | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Topological | Connectivity Index (χ) | Molecular branching and complexity. | Influences binding pocket fit. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability. | Governs electronic interactions and reactivity. |

| Lipophilic | Log P | Hydrophobicity/hydrophilicity balance. | Affects membrane transport and hydrophobic binding. |

| 3D-QSAR Fields | CoMFA/CoMSIA Contours | Favorable/unfavorable steric, electrostatic, and hydrophobic regions. nih.gov | Provides a 3D map for optimal substituent placement. |

Exploration of Biological and Materials Applications of 2,4 Imidazolidinedione, 5 4 Bromobutyl and Its Derivatives

Pharmacological Activity Screening of Derivatives

Derivatives of the 2,4-imidazolidinedione scaffold are subjects of extensive pharmacological screening to identify and optimize their therapeutic potential. These investigations have revealed significant bioactivities, including antiproliferative, antimicrobial, and modulatory effects on various biological systems.

A significant area of research for imidazolidinedione derivatives has been in oncology, where numerous compounds have demonstrated promising growth-inhibitory activity against various cancer cell lines. rjpn.org The mechanism often involves inducing apoptosis, or programmed cell death, through pathways such as the generation of reactive oxygen species (ROS). nih.gov

The primary method for evaluating the antiproliferative potential of these derivatives is through in vitro cytotoxicity assays, such as the MTT assay. nih.govnih.gov These tests measure the ability of a compound to inhibit the growth and proliferation of cancer cells. For instance, a series of novel 4-imidazolidinone derivatives were tested against several human cancer cell lines, revealing that their effectiveness is influenced by the chemical substitutions on the imidazolidinone ring. nih.gov Similarly, studies on thiazolidine-2,4-dione derivatives, which share structural similarities, have identified compounds with potent activity, sometimes superior to existing anti-inflammatory drugs like indomethacin. nih.gov

One study synthesized a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative effects. The results highlighted that the nature of the substitutions on the aryl ring plays a crucial role in the observed cytotoxic activity. nih.gov Another investigation into new thiazolidine-2,4-diones targeting the VEGFR-2 pathway found that their derivatives showed significant anticancer effects against multiple cell lines. plos.org

Research has shown that the cytotoxic effects of imidazolidinedione derivatives can be highly specific to certain types of cancer cells. A study on 4-imidazolidinone derivatives found that while they inhibited cell growth in cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells, only a few were active against hepatoma (Hep3B) cells. nih.gov One particular derivative, designated compound 9r, was identified as having the best anticancer activity in colorectal cancer cell lines (HCT116 and SW620). nih.gov

Further studies on related thiazolidine-2,4-dione derivatives have also demonstrated selective sensitivity. For example, one compound showed potent effects against Caco-2 (colorectal) and HepG-2 (liver) cancer cell lines, with Caco-2 being the most sensitive. plos.org Another study found that specific derivatives had potent antiproliferative activity on HeLa, HT-29 (colon), MCF-7 (breast), and HepG-2 cell lines. nih.gov This selectivity is a critical aspect of drug development, as it points toward more targeted therapeutic strategies.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazolidinedione and Thiazolidinedione Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Target Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Compound 14a | Caco-2 | 1.5 | plos.org |

| Compound 14a | HepG-2 | 31.5 | plos.org |

| Compound 3I | RAW 264.7 (iNOS inhibition) | 8.66 | nih.gov |

| Compound 3I | RAW 264.7 (NO production) | 4.16 | nih.gov |

| Compound 3I | RAW 264.7 (PGE₂ production) | 23.55 | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | waocp.org |

The structural framework of imidazolidinedione and its analogs, such as thiazolidine-2,4-dione, has proven to be a fruitful source of new antimicrobial agents. rjpn.orgresearchgate.net These compounds have been synthesized and tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.gov

The antimicrobial potential is often enhanced by the addition of specific chemical groups. For instance, attaching electronegative elements like halogens or other heterocyclic rings can improve antimicrobial activity. rjpn.org Research on thiazolidine-2,4-dione derivatives showed that several compounds demonstrated weak to moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and also exhibited antifungal activity against Candida albicans. nih.gov

In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives all showed antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Another investigation of 5-methylthiazole based thiazolidinones found that all tested compounds showed antibacterial efficacy, with some exhibiting good activity against E. coli and B. cereus. mdpi.com Notably, some of these derivatives displayed better activity than the reference drugs ampicillin and streptomycin against resistant bacterial strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiazolidinedione Derivatives This table is interactive. You can sort and filter the data.

| Bacterial/Fungal Strain | Compound Type | Activity | Source |

|---|---|---|---|

| Gram-positive bacteria | 5-arylidene-thiazolidine-2,4-diones | MIC values from 2 to 16 µg/mL | nih.gov |

| Ps. aeruginosa | Butanoate derivative 5e (with Chlorine) | Minor activity (12 mm inhibition zone) | nih.gov |

| E. coli | Valinate derivatives 5g-i | Active | nih.gov |

| Ps. aeruginosa | Valinate derivatives 5g-i | Active | nih.gov |

| C. albicans | Valinate derivatives 5g-h | Active | nih.gov |

| E. coli | Compound 5k (with Chloro) | Active (7 mm inhibition zone) | nih.gov |

| Ps. aeruginosa | Compound 5k (with Chloro) | Active (13 mm inhibition zone) | nih.gov |

| C. albicans | Compound 5k (with Chloro) | Active (18 mm inhibition zone) | nih.gov |

| E. coli | Compound 5o | Active (10 mm inhibition zone) | nih.gov |

| Ps. aeruginosa | Compound 5o | Active (12 mm inhibition zone) | nih.gov |

The interaction between melatonin and serotonin (5-HT) systems is crucial for regulating physiological processes like sleep-wake cycles. nih.gov Research has explored how compounds can modulate these systems, with some studies indicating that melatonin agonists can influence serotonin receptor activity. nih.gov For example, melatonin agonists have been shown to inhibit the function of the 5-HT2A receptor in a noncompetitive manner. nih.gov

The 5-HT system itself is a key target for treating disorders like insomnia. chronobiologyinmedicine.org Antagonists of the 5-HT2A receptor, such as trazodone, are known to promote sleep by increasing slow-wave sleep. chronobiologyinmedicine.org This suggests that derivatives of 2,4-imidazolidinedione, if designed to interact with these receptors, could have significant therapeutic applications in neurology and psychiatry. While direct studies on 5-(4-bromobutyl)-2,4-imidazolidinedione are limited in this context, the broader class of indole-based compounds, structurally related to melatonin, has been optimized as melatonin receptor modulators. chronobiologyinmedicine.org These modulators show promise for treating circadian rhythm-related disorders. chronobiologyinmedicine.org The interaction between the serotonergic and dopaminergic systems is also well-documented, with 5-HT2A and 5-HT2C receptors playing a key role in modulating dopamine release, which has implications for conditions like addiction and depression. nih.gov

Hydantoin (B18101) derivatives, particularly diphenylhydantoin, have been investigated for their effects on the cardiovascular system. nih.gov One such derivative, 3-[3-(4-phenyl-1-piperidyl)propyl]-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride (TR 2985), was studied in canine models of cardiac dysrhythmias. nih.gov The study found that this compound significantly reduced the frequency of spontaneous ventricular arrhythmias in dogs after a myocardial infarction. nih.gov This suggests that the compound may be effective against arrhythmias that are not re-entrant in nature. nih.gov

The broader class of antiarrhythmic drugs works by modifying myocardial ion channels to alter conduction velocity or the refractory period of heart tissue. mhmedical.com These drugs are typically classified based on their primary mechanism of action, such as blocking sodium, potassium, or calcium channels. mdpi.com While many hydantoin derivatives are known for their anticonvulsant properties, the structural similarities with known antiarrhythmic agents suggest a basis for their observed cardiac effects. Further research into related structures has identified compounds with both antihypertensive and antiarrhythmic properties, indicating the potential for developing multi-functional cardiovascular drugs from this chemical class. nih.gov

Enzyme Inhibition Studies (e.g., Thymidine Phosphorylase)

Derivatives of 2,4-Imidazolidinedione, commonly known as hydantoins, have been identified as a promising class of enzyme inhibitors. A key area of investigation is their potential to inhibit thymidine phosphorylase (TP), an enzyme implicated in cancer angiogenesis. Thymidine phosphorylase promotes the formation of new blood vessels, a critical process for tumor growth and metastasis nih.govnih.govmdpi.com. By inhibiting this enzyme, the production of 2'-deoxy-D-ribose can be limited, thereby suppressing the growth of tumor cells nih.gov.

Research into non-nucleobase inhibitors has highlighted the potential of related structures, such as 2,4,5-trioxoimidazolidines. One study identified 3-(2,4,5-trioxo-3-phenylethyl-imidazolodin-1-yl)propionamide as a notable inhibitor of Escherichia coli TP, with an IC₅₀ value of 40 μM nih.gov. While this compound is not a direct derivative of 5-(4-bromobutyl)-2,4-imidazolidinedione, the study underscores the inhibitory potential of the core imidazolidine structure against thymidine phosphorylase nih.gov.

Further studies on various heterocyclic compounds have demonstrated a range of inhibitory activities against thymidine phosphorylase. For instance, a series of quinoxaline derivatives showed IC₅₀ values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 μM nih.gov. Similarly, certain dihydropyrimidone derivatives were identified as non-competitive inhibitors of TP nih.govmdpi.com. These findings suggest that the imidazolidinedione scaffold, particularly when functionalized, can be a viable candidate for developing novel TP inhibitors. The 5-(4-bromobutyl) substituent, with its reactive alkyl bromide group, offers a unique feature for potential covalent inhibition, distinguishing it from other derivatives that rely on non-covalent interactions.

Table 1: Inhibitory Activity of Related Compounds against Thymidine Phosphorylase

| Compound Class | Specific Compound Example | Target Organism/Enzyme | IC₅₀ Value (μM) |

|---|---|---|---|

| 2,4,5-Trioxoimidazolidines | 3-(2,4,5-trioxo-3-phenylethyl-imidazolodin-1-yl)propionamide | E. coli TP | 40 nih.gov |

| Quinoxaline Derivatives | Various Analogs | Thymidine Phosphorylase | 3.50 - 56.40 nih.gov |

| Dihydropyrimidone Derivatives | Compound 12 | Thymidine Phosphorylase | 303.5 ± 0.40 nih.gov |

| Dihydropyrimidone Derivatives | Compound 1 | Thymidine Phosphorylase | 314.0 ± 0.90 nih.gov |

Ligand-Biomolecule Interaction Studies

The interaction of small molecules with biomolecules is fundamental to their biological activity. The structure of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- suggests a capacity for both non-covalent and covalent interactions with proteins and peptides.

Covalent Binding with Proteins and Peptides (e.g., Collagen)

The most chemically significant feature of 5-(4-bromobutyl)-2,4-imidazolidinedione is the bromobutyl group. This alkyl bromide is an electrophilic moiety, making the compound a potential alkylating agent. It can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, lysine, and methionine, to form a stable covalent bond. This mechanism is characteristic of many covalent inhibitor drugs, which achieve prolonged or irreversible effects by permanently binding to their target protein researchgate.net.

While direct studies on the covalent binding of 5-(4-bromobutyl)-2,4-imidazolidinedione with collagen are not extensively documented, the principle of its reactivity is well-established. For example, other natural products containing reactive α,β-unsaturated carbonyl moieties have been shown to form covalent complexes with cysteine residues in a wide array of proteins nih.gov. The alkylating nature of the bromobutyl group suggests a similar potential for forming adducts with proteins rich in nucleophilic residues, such as collagen. This covalent binding could potentially alter the protein's structure and function, an area ripe for further investigation.

Site-Specific Cross-Linking Abilities

The bifunctional nature of 2,4-Imidazolidinedione, 5-(4-bromobutyl)-—possessing both a reactive alkylating agent (bromobutyl group) and a heterocyclic core capable of non-covalent interactions (e.g., hydrogen bonding)—suggests its potential as a site-specific cross-linking agent. Cross-linking agents are valuable tools in structural biology for stabilizing protein complexes and identifying interacting partners.